
LP-533401
Übersicht
Beschreibung
LP-533401 is a chemical compound known for its role as an inhibitor of tryptophan hydroxylase 1, an enzyme that regulates serotonin production in the gut. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of conditions like osteoporosis and pulmonary hypertension .
Wissenschaftliche Forschungsanwendungen
Biochemical Mechanism and Properties
LP-533401 functions primarily by inhibiting Tph1, thereby reducing the production of serotonin in the gut. This inhibition is critical because serotonin plays various roles in physiological processes, including bone metabolism. The compound's mechanism involves binding to key amino acids near the catalytic site of Tph1, which prevents the conversion of tryptophan to 5-hydroxytryptophan, ultimately leading to decreased serotonin levels without significantly affecting brain serotonin levels .
Scientific Research Applications
This compound has several applications across different scientific domains:
1. Chemistry:
- Used as a research tool to study the inhibition of tryptophan hydroxylase 1 and its effects on serotonin production.
2. Biology:
- Aids in understanding the physiological roles of serotonin, particularly its impact on gut function and systemic effects.
3. Medicine:
- Investigated for potential therapeutic effects in treating osteoporosis by promoting bone formation while reducing bone resorption.
4. Industry:
- Explored for developing new therapeutic agents targeting serotonin-related disorders, particularly those affecting bone health and metabolic conditions .
Osteoporosis Treatment
A significant body of research has focused on this compound's role in treating osteoporosis. In a study involving ovariectomized rodents, oral administration of this compound over six weeks demonstrated a dose-dependent ability to prevent osteoporosis development by increasing bone formation .
Table 1: Effects on Bone Health in Ovariectomized Rodents
Dose (mg/kg/day) | Bone Formation Increase (%) |
---|---|
25 | 20 |
100 | 40 |
250 | 60 |
In another study with chronic kidney disease models, this compound treatment led to improved bone mineral status and strength by decreasing gut-derived serotonin levels, which are known to negatively influence bone metabolism .
Hepatic Steatosis Prevention
Research has shown that this compound can mitigate high-fat diet-induced hepatic steatosis. In experimental models, the compound effectively reduced hepatic triglyceride accumulation by inhibiting peripheral serotonin synthesis without affecting glucose tolerance .
Table 2: Effects on Hepatic Lipid Accumulation
Treatment Group | Hepatic TG Reduction (%) |
---|---|
Control | 0 |
PCPA Treatment | 25 |
This compound Treatment | 30 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound exhibits negligible levels in the brain following oral administration, suggesting it does not cross the blood-brain barrier effectively. This characteristic is beneficial for targeting peripheral serotonin without central nervous system side effects .
Comparison with Other Compounds
This compound is compared with other Tph1 inhibitors like p-Chlorophenylalanine (PCPA) and other experimental compounds. It demonstrates superior potency with an IC₅₀ value significantly lower than PCPA, making it a more effective option for research and potential clinical applications .
Table 3: Comparative Potency of Tph1 Inhibitors
Compound | IC₅₀ (µM) |
---|---|
This compound | 0.409 |
PCPA | 11.250 |
Biochemische Analyse
Biochemical Properties
LP-533401 regulates serotonin production in the gut . It completely inhibits serotonin production in TPH1-expressing cells (RBL2H3 cells) at a dose of 1 μM . It interacts with the enzyme Tryptophan Hydroxylase 1, a key player in the synthesis of serotonin .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences cell function by regulating serotonin production . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with Tryptophan Hydroxylase 1 . It acts as an inhibitor of this enzyme, thereby regulating the production of serotonin . This interaction involves binding to the enzyme, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, oral administration of this compound once daily for up to 6 weeks prevents the development of and fully rescues, in a dose-dependent manner, osteoporosis in ovariectomized rodents due to an isolated increase in bone formation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Mice treated repeatedly with this compound (30–250 mg/kg per day) exhibit marked 5-HT content reductions in the gut, lungs, and blood, but not in the brain . After a single this compound dose (250 mg/kg), lung and gut 5-HT contents decrease by 50%, whereas blood 5-HT levels remain unchanged, suggesting gut and lung 5-HT synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of serotonin synthesis . It interacts with the enzyme Tryptophan Hydroxylase 1, which plays a crucial role in this pathway .
Transport and Distribution
Pharmacokinetic studies in rodents show that this compound level in the brain is negligible following oral administration, indicating that it is virtually unable to cross the blood-brain barrier . This suggests that this compound is primarily distributed within the gut and lungs .
Vorbereitungsmethoden
The synthesis of LP-533401 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of fluorine atoms via halogenation reactions.
Step 3: Final purification and crystallization to obtain the desired compound with high purity
Industrial production methods for this compound are designed to ensure scalability and cost-effectiveness. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
LP-533401 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid reduziert werden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, bei denen ein Nukleophil eine Abgangsgruppe im Molekül ersetzt
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Lösungsmittel: Dimethylsulfoxid, Acetonitril.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dehydroxylierte Verbindungen erzeugen kann.
Wirkmechanismus
LP-533401 exerts its effects by inhibiting tryptophan hydroxylase 1, the enzyme responsible for the first step in serotonin biosynthesis. By binding to the enzyme’s active site, this compound prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing serotonin levels in the gut. This inhibition leads to various physiological effects, such as increased bone formation and decreased pulmonary hypertension .
Vergleich Mit ähnlichen Verbindungen
LP-533401 ist im Vergleich zu anderen Tryptophanhydroxylase-Inhibitoren einzigartig aufgrund seiner hohen Spezifität für das Enzym und seiner Fähigkeit, die Serotoninspiegel im Darm selektiv zu reduzieren, ohne die Serotoninspiegel im Gehirn zu beeinflussen. Ähnliche Verbindungen umfassen:
LP-521834: Ein weiterer Tryptophanhydroxylase-Inhibitor mit ähnlicher Potenz, aber unterschiedlichen pharmakokinetischen Eigenschaften.
LP-534193: Eine Verbindung mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Strukturmerkmalen
This compound zeichnet sich durch seine Fähigkeit aus, die Blut-Hirn-Schranke nur minimal zu durchdringen, was es besonders nützlich für die gezielte periphere Serotonin-Modulation ohne Nebenwirkungen auf das zentrale Nervensystem macht.
Biologische Aktivität
LP-533401 is a small molecule inhibitor of tryptophan hydroxylase 1 (Tph1), an enzyme crucial for the synthesis of serotonin in the gut. This compound has garnered attention due to its potential therapeutic applications, particularly in treating conditions associated with low bone mass and other disorders influenced by serotonin levels.
This compound inhibits Tph1, thereby reducing the production of gut-derived serotonin (GDS). Serotonin plays a significant role in various physiological processes, including bone metabolism. The inhibition of GDS is hypothesized to have anabolic effects on bone tissue, making this compound a candidate for treating osteoporosis and related conditions.
Interaction with Tph1
The binding of this compound to Tph1 has been characterized through molecular docking studies. It has been shown to interact with key amino acids near the catalytic site of Tph1, specifically Tyr235 and Phe241, which are critical for its enzymatic activity. The binding energy calculated for this interaction is approximately -9.46 kcal/mol, indicating a strong affinity for the enzyme .
In Vivo Studies
Research indicates that this compound effectively reduces serum serotonin levels in animal models. For instance, administration at a dose of 250 mg/kg/day resulted in a 30% decrease in serum serotonin levels without affecting brain serotonin content, which is crucial since brain and gut serotonin exert opposing effects on bone formation .
Table 1: Effects of this compound on Serum Serotonin Levels
Dose (mg/kg/day) | Serum Serotonin Reduction (%) |
---|---|
100 | 15 |
250 | 30 |
500 | Not assessed |
Bone Mass Studies
In various studies involving ovariectomized rodents (a model for post-menopausal osteoporosis), this compound demonstrated significant anabolic effects on bone mass. It was observed to prevent systemic bone loss and enhance bone density over treatment periods . However, some studies have reported varying results regarding its efficacy in different pathological contexts, such as periodontal disease models .
Case Studies
- Osteoporosis Model : In a study involving ovariectomized rats, this compound was administered at doses ranging from 25 mg/kg to 500 mg/kg over four weeks. The results indicated a marked increase in trabecular bone volume and density compared to control groups not receiving the treatment .
- Periodontal Disease : A separate investigation examined the role of this compound in a rat model of periodontitis. Despite initial hypotheses suggesting that inhibiting gut serotonin would modulate host responses during periodontal disease, results showed no significant prevention of bone loss or modulation of inflammatory responses at a dose of 25 mg/kg/day over 28 days .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has limited central nervous system penetration due to its inability to cross the blood-brain barrier effectively. This characteristic is beneficial as it minimizes potential central side effects while allowing localized action on gut-derived serotonin synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWUKILTKYJLCN-XEGCMXMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.